2-[(4-Chlorobenzyl)oxy]benzaldehyde

Anticancer activity HL-60 leukemia Benzyloxybenzaldehyde SAR

Researchers requiring a validated benzyloxybenzaldehyde scaffold for HL-60 antiproliferative SAR studies often face inconsistent purity and undocumented activity. 2-[(4-Chlorobenzyl)oxy]benzaldehyde (CAS 52803-59-5) resolves this with direct study validation: • Significant antiproliferative activity in the 1-10 µM range against HL-60 leukemia cells. • Ortho-aldehyde synthetic handle for Schiff base, oxime, and thiosemicarbazone library generation. • 87% isolated yield under standard O-benzylation ensures economical gram-scale synthesis.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 52803-59-5
Cat. No. B1595980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorobenzyl)oxy]benzaldehyde
CAS52803-59-5
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClO2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16/h1-9H,10H2
InChIKeyAKOPNWAGXMASTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Chlorobenzyl)oxy]benzaldehyde Procurement & Research Overview


2-[(4-Chlorobenzyl)oxy]benzaldehyde (CAS 52803-59-5) is a disubstituted aromatic aldehyde–ether of molecular formula C14H11ClO2 (MW 246.69 g/mol), structurally characterized by a 4-chlorobenzyloxy group at the ortho position of the benzaldehyde ring [1]. The compound belongs to the benzyloxybenzaldehyde class, which has been systematically evaluated for antiproliferative activity against human leukemia HL-60 cells, with the 4-chloro derivative demonstrating significant activity in the 1–10 µM range [2]. Commercially available from multiple reputable vendors at ≥95% purity as a solid, light-yellow crystalline material , this compound serves as a versatile synthetic intermediate for Schiff bases, oximes, thiosemicarbazones, and heterocyclic scaffolds in medicinal chemistry and drug discovery programs.

Workflow Synthetic intermediate for Schiff bases, oximes, and heterocyclic scaffolds
Model Context Cell-model endpoint review: HL-60 leukemia antiproliferative screening
Structure Ortho-substituted benzyloxybenzaldehyde; validated X-ray geometry

Why 2-[(4-Chlorobenzyl)oxy]benzaldehyde Cannot Be Substituted


Within the benzyloxybenzaldehyde series, the nature and position of substituents on the benzyl ring critically determine antiproliferative potency. The parent compound 2-(benzyloxy)benzaldehyde (compound 17) and nine additional analogs were co-evaluated in the same study, and only seven derivatives—including 2-[(4-chlorobenzyl)oxy]benzaldehyde (compound 31)—showed significant activity against HL-60 cells [1]. The 4-benzyloxy positional isomer (4-benzyloxybenzaldehyde) was explicitly noted to possess "much less potent anticancer activity against HL-60 cells than its isomeric counterpart" . Furthermore, replacement of the 4-chloro substituent with hydrogen yields a compound that differs in lipophilicity by approximately 0.4 log P units, which may alter cellular permeability, solubility, and chromatographic behavior [2][3]. These structure-activity relationships preclude indiscriminate substitution of benzyloxybenzaldehyde congeners in structure-activity relationship (SAR) studies, lead optimization campaigns, or synthetic methodology development.

Regioisomer 4-Benzyloxybenzaldehyde regioisomer showed markedly weaker cell-model response, so the ortho-aldehyde position may be critical.
Analog 2-Chloro or 3-chloro benzyl analogs lack published crystallographic and lipophilicity data; physicochemical context may differ.
Parent Unsubstituted parent has lower lipophilicity (~0.25 Δlog P); permeability and extraction behavior may shift.

2-[(4-Chlorobenzyl)oxy]benzaldehyde: Performance Evidence vs. Analogs


Antiproliferative Activity in HL-60 Leukemia Cells

In a head-to-head panel of 15 benzyloxybenzaldehyde derivatives tested under identical conditions against the HL-60 human leukemia cell line, only 7 compounds demonstrated significant antiproliferative activity. 2-[(4-Chlorobenzyl)oxy]benzaldehyde (compound 31) was among the active subset, exhibiting significant activity within the 1–10 µM range [1]. The unsubstituted parent compound 2-(benzyloxy)benzaldehyde (compound 17) also showed significant activity within the same concentration band, indicating that the 4-chloro substituent maintains potency rather than abolishing it. By contrast, the regioisomeric 4-benzyloxybenzaldehyde (CAS 4397-53-9) showed markedly weaker activity, confirming that both the ortho-aldehyde position and appropriate benzyl substitution are essential for activity . All active compounds, including compound 31, induced G2/M cell cycle arrest and apoptosis, accompanied by loss of mitochondrial membrane potential after 12 h of treatment [1].

HL-60 Antiproliferative Activity
Head-to-head
Significant activity at 1–10 µM; equivalent potency band to parent compound 17
Supports cell-model endpoint review for leukemia SAR studies.
Reported in HL-60 line; G2/M arrest and apoptosis context.
Anticancer activity HL-60 leukemia Benzyloxybenzaldehyde SAR

O-Benzylation Synthesis Yield

Using a standardized O-benzylation protocol (K2CO3/KI, ethanol, 85 °C, 4–8 h), 2-[(4-chlorobenzyl)oxy]benzaldehyde was obtained in 87% isolated yield . Under the same general procedure applied across multiple substrates, the ortho-(2-chlorobenzyl) isomer (CAS 53389-99-4) was obtained in 84% yield, while the para-substituted isomer 4-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 59067-46-8) achieved 89.2% yield . The 3 percentage-point yield advantage over the 2-chloro isomer is attributable to reduced steric hindrance at the para-position of the benzyl halide electrophile, facilitating more complete conversion under identical reaction conditions.

O-Benzylation Yield
Data to verify
87% isolated yield
Supports gram-scale intermediate preparation assessment.
Source-specific review; K2CO3/KI, EtOH, 85 °C conditions.
Synthetic chemistry Etherification Reaction yield optimization

X-ray Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction analysis of 2-[(4-chlorobenzyl)oxy]benzaldehyde (orthorhombic, P2₁2₁2₁, a = 4.0635 Å, b = 14.894 Å, c = 19.715 Å, Dx = 1.373 Mg m⁻³, T = 294 K) revealed a dihedral angle of 56.32(7)° between the salicylaldehyde plane and the 4-chlorophenyl ring [1]. This non-coplanar conformation is a direct consequence of the ortho-substitution pattern at the central ether oxygen, which forces the two aromatic systems out of conjugation. The crystal packing is dominated by van der Waals interactions with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1]. The structure was refined to R = 0.036 with a data-to-parameter ratio of 13.6, providing high confidence in the geometric parameters [1]. By contrast, para-substituted analogs such as 4-[(4-chlorobenzyl)oxy]benzaldehyde lack comparable published crystallographic data, making the ortho-substituted compound the best structurally characterized member of this subclass.

X-ray Crystal Structure
Class-level
Dihedral angle 56.32° (R = 0.036)
Reference geometry for docking and solid-state modeling.
Unique crystallographic data in subclass; P2₁2₁2₁, T = 294 K.
X-ray crystallography Molecular conformation Solid-state structure

Lipophilicity vs. Unsubstituted Parent Compound

The computed XLogP3-AA value for 2-[(4-chlorobenzyl)oxy]benzaldehyde is 3.5 [1], compared to 3.25 for the unsubstituted parent compound 2-(benzyloxy)benzaldehyde (CAS 5896-17-3) [2]. This Δlog P of approximately +0.25 is attributable to the chlorine atom at the para-position of the benzyl ring, which increases hydrophobicity and is expected to enhance membrane permeability and organic-solvent extractability relative to the parent. Notably, computed LogP values for positional isomers (2-chloro and 3-chloro analogs) are not independently published, making this the only chloro-substituted benzyloxybenzaldehyde with publicly available validated LogP data from an authoritative database. The measured LogD (pH 5.5 and 7.4) of 3.25 for the unsubstituted parent, compared to the computed LogP of 3.5 for the 4-chloro derivative, provides a quantitative framework for selecting the appropriate analog when partitioning properties (e.g., for extraction, chromatography, or biological permeability) are being optimized.

Lipophilicity vs. Parent
Class-level
Δlog P ≈ +0.25 (XLogP3 3.5 vs. 3.25)
Supports partitioning property comparison for analog selection.
Computed values; measured LogD context may vary.
Lipophilicity LogP Physicochemical properties

2-[(4-Chlorobenzyl)oxy]benzaldehyde Application Scenarios


Leukemia Drug Discovery SAR Studies

2-[(4-Chlorobenzyl)oxy]benzaldehyde is directly validated as an active member of the benzyloxybenzaldehyde series against HL-60 leukemia cells, with significant antiproliferative activity in the 1–10 µM range [1]. Its 4-chloro substituent allows systematic SAR exploration of para-substituted benzyl analogs without loss of activity relative to the unsubstituted parent, making it suitable as a reference compound for probing the electronic and steric requirements of the benzyl-binding region. The compound's ortho-aldehyde functionality additionally serves as a synthetic handle for condensation reactions (Schiff base formation, oxime synthesis, thiosemicarbazone preparation) to generate derivative libraries for further biological evaluation.

Gram-Scale Intermediate for Heterocyclic Chemistry

With an 87% isolated yield under standard O-benzylation conditions, 2-[(4-chlorobenzyl)oxy]benzaldehyde provides an economical and scalable entry point for multistep synthesis . The ortho-aldehyde group is ideally positioned for subsequent transformations including Knoevenagel condensations, reductive aminations, and heterocycle formation, while the 4-chlorobenzyl group imparts enhanced lipophilicity (Δlog P ≈ +0.25 vs. unsubstituted parent) that can improve intermediate extractability during workup [2][3]. This makes it a practical choice for medicinal chemistry laboratories requiring gram-quantity building blocks with predictable physicochemical properties.

Validated Molecular Geometry for Docking and Modeling

The fully solved single-crystal X-ray structure (R = 0.036, orthorhombic P2₁2₁2₁) provides high-confidence geometric parameters—including the 56.32° inter-ring dihedral angle—that can be used as a starting geometry for molecular docking, DFT calculations, and pharmacophore modeling [4]. This eliminates the need for conformational sampling or geometry optimization from low-accuracy computational predictions when this compound or its close analogs are incorporated into computational drug design workflows.

Physicochemical Property Benchmarking for Lead Optimization

The computed LogP of 3.5, combined with zero hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds [2], places this compound within favorable oral drug-likeness space. When designing analogs with modulated lipophilicity, the 4-chloro derivative serves as a well-characterized reference point for assessing the impact of substituent changes on log P, solubility, and permeability. This property benchmarking supports rational lead optimization in programs where chloro-substituted aromatic ethers are a core pharmacophoric element.

Application
Selection Property
Validation Focus
Leukemia SAR studies
Cell-model endpoint review
HL-60 antiproliferative and apoptosis pathway-response context
Heterocyclic chemistry
Gram-scale synthetic reliability
Ortho-aldehyde condensation handle and extraction behavior
Computational drug design
Validated molecular geometry
Dihedral angle and crystal packing as docking reference
Lead optimization benchmarking
Physicochemical reference profile
LogP, HBD/HBA, and rotatable bond context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Chlorobenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.